
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. In the first paper, a new aromatic diamine with a cyclohexane cardo group is synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Although the specific compound is not synthesized, the methodology described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of fluorinated compounds often imparts unique physical and chemical properties. The papers do not directly analyze the molecular structure of "4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride," but they do discuss the properties of related fluorinated compounds. For instance, the presence of trifluoromethyl groups in the compounds studied in papers and suggests that the introduction of fluorine atoms could affect the solubility, thermal stability, and electronic properties of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds and amines. For example, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions with amines is reported . Similarly, a tandem hydroamination and cyclization reaction with primary amines is described . These reactions could be relevant to understanding the reactivity of the compound , particularly its amine group and potential for cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexane derivatives are influenced by their molecular structure. The papers report that fluorinated polyimides exhibit excellent solubility, thermal stability, and mechanical properties . The introduction of fluorine atoms typically lowers the dielectric constant and moisture absorption, which could be extrapolated to the compound . Additionally, the use of cyclohexa-1,4-dienes in transfer hydrogenation reactions suggests that cyclohexane derivatives can participate in various chemical transformations .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Amino Acid Construction : The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, using a process that introduces amine functionality into the cyclohexane ring, is a foundational step for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
- Nucleophilic Substitution and Elimination-Addition Mechanisms : The study of cyclohexenyl iodonium salts highlights the role of elimination-addition mechanisms with cyclohexyne intermediates, which can be relevant for reactions involving similar cyclohexane derivatives (Fujita et al., 2004).
- N-Phenylation Reactions : Research on the condensation of 1,4-cyclohexanediones with secondary aromatic amines, exploring the N-phenylation process, provides insights into reactions that could be analogous for related cyclohexane compounds (Haga, Iwaya, & Kaneko, 1986).
Catalytic and Polymer Applications
- Catalyst-Free Reactions : A study on catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates applications in synthesizing furan derivatives, potentially applicable to similar compounds (Zhao et al., 2020).
- Silicon-Containing Cyclohexane Derivatives : The synthesis of 4-silacyclohexan-1-ones and related amines reveals the potential for using silicon-protecting groups in creating versatile building blocks for synthesis, which may be adaptable for related cyclohexane amines (Fischer, Burschka, & Tacke, 2014).
- Transfer Hydrogenation : Studies on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes offer insights into reactions that could be relevant for cyclohexane amine derivatives (Chatterjee & Oestreich, 2016).
Analytical Chemistry and Materials Science
- Fluorination of Hydroxy Substituted Molecules : Research on the role of reagent structure in fluorinating hydroxy-substituted organic molecules can inform studies involving similar cyclohexane amine compounds (Zupan, Iskra, & Stavber, 1995).
- Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of different solvents, including cyclohexane, provides insights into the potential photoreactive properties of related cyclohexane amines (Platz et al., 1991).
- Functionalized Polyfluorene Derivatives : The study of polyfluorene derivatives with primary amine groups explores their photophysical properties and self-assembly behaviors, which could be extrapolated to similar cyclohexane-based materials (Guo et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUYTXRLNWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

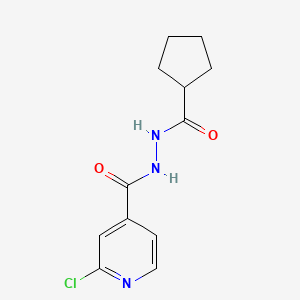
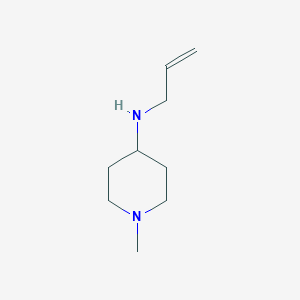
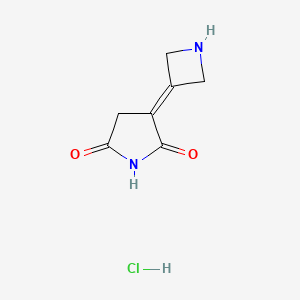
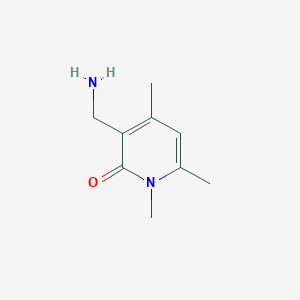
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
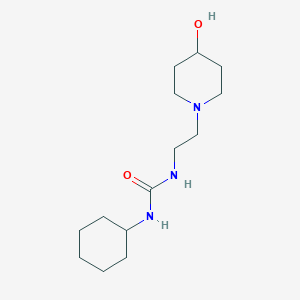
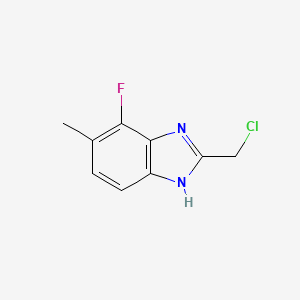
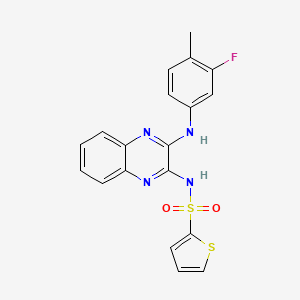
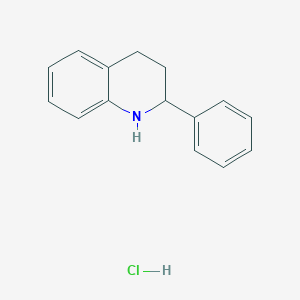

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)